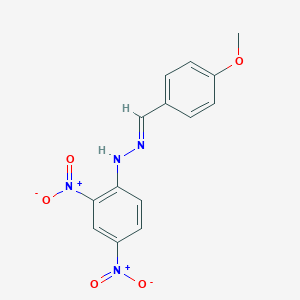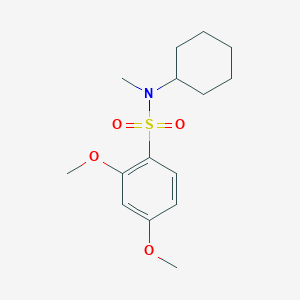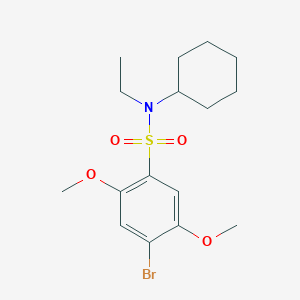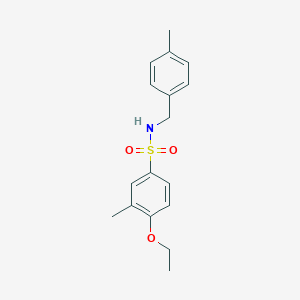
6,9,12-Octadecatrienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,9,12-Octadecatrienoic acid, commonly known as alpha-linolenic acid (ALA), is a polyunsaturated fatty acid that belongs to the omega-3 family. It is an essential fatty acid that cannot be synthesized by the human body and must be obtained through the diet. ALA is found in various plant sources, including flaxseed, chia seeds, hemp seeds, walnuts, and soybeans. In recent years, ALA has gained significant attention due to its potential health benefits, including its ability to reduce inflammation, improve heart health, and support brain function.
Applications De Recherche Scientifique
Pheromone and Attractant Synthesis
6,9,12-Octadecatrienoic acid is utilized in synthesizing pheromone and attractant components for lepidopterous insect pests. Efficient chemical syntheses of these components have been reported using this acid (Wang & Zhang, 2007).
Bioactive Properties and Metabolism
This compound exhibits cardiovascular-protective, anti-cancer, neuro-protective, anti-inflammatory, and antioxidant properties. It's converted into eicosa-pentaenoic acid (EPA) and docosa-hexaenoic acid (DHA) in the human system, influencing the risk of ischemic heart disease and blood clots (Parvathi et al., 2022).
Biosynthesis Studies
Gamma-linolenic acid, a variant of 6,9,12-octadecatrienoic acid, is biosynthesized through a series of dehydrogenation reactions catalyzed by fatty acid desaturases. Studies on the cryptoregiochemistry of these reactions provide insights into the biosynthesis process (Fauconnot & Buist, 2001).
Fungal Desaturation Characteristics
Research on fungi like Trichoderma sp. explores how they introduce double bonds in fatty acids, including 6,9,12-octadecatrienoic acid, demonstrating the complexity of fungal lipid metabolism (Shirasaka et al., 2005).
Synthetic Chemistry
The synthesis of 3-oxalinolenic acid from 6,9,12-octadecatrienoic acid showcases the ability to create beta-oxidation-resistant oxylipins, which might have enhanced biological activity due to resistance to metabolic degradation (Hamberg et al., 2006).
Metabolism Studies
Synthetic approaches like the creation of radiolabeled analogs of octadeca-6,10,12-trienoic acid help in studying the metabolic fate of conjugated linoleic acid isomers, crucial for understanding its role in biological systems (Loreau et al., 2003).
Aromatase Inhibition
Compounds derived from 6,9,12-octadecatrienoic acid, isolated from various plants, have demonstrated strong aromatase inhibitory activity, highlighting its potential in medicinal chemistry (Yang et al., 2009).
Corrosion Inhibition
Fatty acids including 6,9,12-octadecatrienoic acid have shown potential in corrosion inhibition of metals, a novel application in materials science (Khanra et al., 2018).
Fungal Production of Polyunsaturated Fatty Acids
Microbial production of polyunsaturated fatty acids, including variants of 6,9,12-octadecatrienoic acid, has been extensively researched for potential applications in nutrition and pharmaceuticals (Arjuna, 2014).
Biofuel Properties
Studying the fuel properties of methyl esters containing 6,9,12-octadecatrienoic acid provides insights into the potential of these fatty acids in biofuel applications (Knothe, 2013).
Propriétés
Numéro CAS |
1686-12-0 |
|---|---|
Nom du produit |
6,9,12-Octadecatrienoic acid |
Formule moléculaire |
C18H30O2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
(6E,9E,12E)-octadeca-6,9,12-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3,(H,19,20)/b7-6+,10-9+,13-12+ |
Clé InChI |
VZCCETWTMQHEPK-YHTMAJSVSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/C/C=C/CCCCC(=O)O |
SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)O |
SMILES canonique |
CCCCCC=CCC=CCC=CCCCCC(=O)O |
Synonymes |
LINOLENATE |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



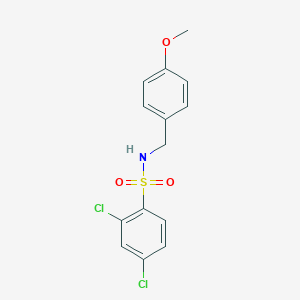
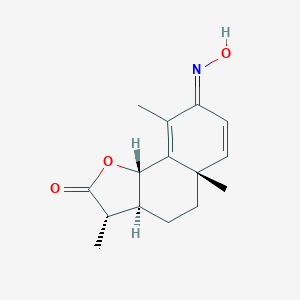
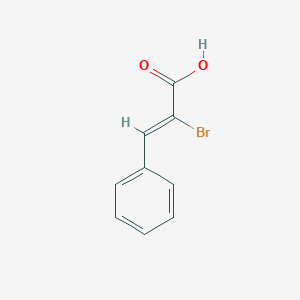
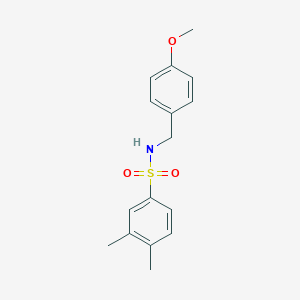


![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)


